(2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
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Overview
Description
(2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a propanoic acid backbone. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid typically involves the use of chiral catalysts and enantioselective reactions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a fluorophenyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and enantiomeric purity . The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The fluorophenyl group enhances its binding affinity and specificity towards certain targets, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
- (2S,3R)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
- (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
(2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom significantly influences the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom also enhances the compound’s ability to participate in specific interactions, making it a valuable tool in medicinal chemistry and drug design .
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
YSNNRQFRXBIYIZ-JGVFFNPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Origin of Product |
United States |
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